molecular formula C20H24N2O B383025 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole CAS No. 385373-89-7

1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole

Cat. No. B383025
CAS RN: 385373-89-7
M. Wt: 308.4g/mol
InChI Key: FBQQWAXADZHVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EBIO and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole involves the activation of SK channels. This activation leads to the hyperpolarization of the cell membrane, which reduces the excitability of neurons and inhibits the release of neurotransmitters. This mechanism of action has been extensively studied, and several research papers have reported the effects of this compound on SK channels in different cell types.
Biochemical and Physiological Effects
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has been found to have a wide range of biochemical and physiological effects. This compound has been reported to modulate the activity of SK channels in various cell types, including neurons, smooth muscle cells, and cardiac myocytes. The activation of SK channels by this compound leads to the hyperpolarization of the cell membrane, which reduces the excitability of these cells.

Advantages and Limitations for Lab Experiments

1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has several advantages for lab experiments. This compound is a potent and selective activator of SK channels, which makes it an excellent tool for studying the physiological and pathological roles of these channels. Additionally, this compound has been found to be stable and soluble in aqueous solutions, which makes it easy to use in different experimental setups.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of specificity for different SK channel subtypes. This compound has been found to activate all three subtypes of SK channels, which can make it difficult to study the specific roles of each subtype. Additionally, the effects of this compound on other ion channels and receptors have not been extensively studied, which can limit its usefulness in some experimental setups.

Future Directions

There are several future directions for research related to 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole. One of the main directions is to develop more selective activators of SK channel subtypes. This could help to elucidate the specific roles of each subtype in different physiological and pathological conditions. Additionally, the effects of this compound on other ion channels and receptors could be studied in more detail to better understand its mechanisms of action.
Another direction for future research is to investigate the potential therapeutic applications of this compound. SK channels have been implicated in several diseases, including epilepsy, Parkinson's disease, and hypertension. Therefore, the development of selective SK channel activators could have significant therapeutic potential for these and other diseases.
Conclusion
In conclusion, 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to activate SK channels, which are important regulators of neuronal excitability and synaptic transmission. The activation of SK channels by this compound leads to the hyperpolarization of the cell membrane, which reduces the excitability of neurons and inhibits the release of neurotransmitters. Although there are some limitations associated with the use of this compound in lab experiments, it has several advantages and has significant potential for future research and therapeutic applications.

Synthesis Methods

The synthesis of 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole involves the reaction of 2-(chloromethyl)benzimidazole with 5-methyl-2-propan-2-ylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final compound. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.

Scientific Research Applications

1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been found to activate small-conductance Ca2+-activated K+ (SK) channels, which are important regulators of neuronal excitability and synaptic transmission. SK channels play a crucial role in the regulation of various physiological processes, including learning and memory, motor control, and cardiovascular function.

properties

IUPAC Name

1-ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-20(22)13-23-19-12-15(4)10-11-16(19)14(2)3/h6-12,14H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQQWAXADZHVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.